Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
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Description
Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H20ClNO4 and its molecular weight is 325.79 g/mol. The purity is usually 95%.
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Biological Activity
Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. Its molecular formula is C13H16ClNO2 with a molecular weight of approximately 253.72 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : The initial step includes the cyclization of an appropriate precursor to form the pyrrolidine structure.
- Boc Protection : The amine group is protected using Boc anhydride to yield the Boc derivative.
- Carboxylation : The introduction of the carboxylic acid functionality is achieved through various synthetic routes, often employing carbon dioxide or other carboxylating agents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its binding affinity, allowing it to participate in critical biochemical pathways.
The compound may function as a prodrug, where the Boc group is cleaved in vivo, releasing an active amine that can interact with molecular targets such as neurotransmitter receptors or metabolic enzymes.
Interaction Studies
Recent studies have demonstrated that compounds structurally similar to this compound exhibit notable interactions with:
- Neurotransmitter Receptors : Potential modulation of neurotransmitter systems has been observed, suggesting implications for neurological disorders.
- Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrrolidine derivatives:
- Antagonistic Activity : A study focused on pyrrolidine-based compounds demonstrated their effectiveness as M5 receptor antagonists, which are crucial in treating various neurological conditions .
- Cytotoxicity Studies : Related compounds have shown cytotoxic activity against cancer cell lines, indicating that this compound may possess similar properties. For instance, derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
Properties
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJXFBYJBMDMRZ-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.